molecular formula C10H11N3O B1279577 (1-benzyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 28798-81-4

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1279577
CAS RN: 28798-81-4
M. Wt: 189.21 g/mol
InChI Key: SXNXKULRKDCYLM-UHFFFAOYSA-N
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Description

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, also known as 1-benzyl-1,2,3-triazole-4-methanol, is a synthetic compound with a variety of applications in scientific research. It is a member of the triazole family, which is a class of organic compounds characterized by two nitrogen atoms connected by a three-atom ring. This compound has been used in the synthesis of other compounds, as well as for its potential biological activity.

Scientific Research Applications

Catalyst for Chemical Reactions

  • Catalysis in Huisgen 1,3-dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) describes the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalyzing Huisgen 1,3-dipolar cycloadditions. This complex showed remarkable efficiency under various conditions, including water and neat conditions, with low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol as a corrosion inhibitor for mild steel in acidic media. The study found that these compounds effectively inhibit corrosion, with the inhibition efficiency varying with concentration (Ma et al., 2017).

Immobilized Catalysts

  • Covalently Immobilized Catalysts : Ozkal et al. (2012) demonstrated the use of tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol immobilized on Merrifield resins as catalysts for CuAAC reactions. These catalysts were stable in water and under air, showing high activity at low concentrations in both aqueous and organic media. They could also be reused multiple times (Ozkal et al., 2012).

Solubility Studies

  • Solubility in Various Solvents : Liang et al. (2016) measured the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in different solvents, providing valuable data for its application in various chemical processes (Liang et al., 2016).

Molecular Structure and Spectroscopy

  • Structural and Spectroscopic Analysis : Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, closely related to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, providing insights into its molecular structure, orbitals, and UV-vis spectra (Wang et al., 2014).

Antimicrobial Activity

  • Synthesis and Evaluation for Antimicrobial Activity : Reddy et al. (2016) explored the synthesis of 1-benzyl-1H-1,2,3-triazole derivatives and evaluated their antimicrobial properties. This highlights the potential biomedical applications of these compounds (Reddy et al., 2016).

Crystal Structures

  • Crystal Structure Analysis : Gonzaga et al. (2016) reported on the crystal structures of compounds similar to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, providing insights into their molecular arrangement and potential applications in material science (Gonzaga et al., 2016).

Ligand for Chemical Synthesis

  • Ligand in Copper-Catalyzed Arylation : Singh et al. (2017) utilized a compound analogous to (1-benzyl-1H-1,2,3-triazol-4-yl)methanol as a ligand in copper-catalyzed arylation reactions, demonstrating its versatility as a ligand in organic synthesis (Singh et al., 2017).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Prasad et al. (2021) highlighted the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, showcasing the utility of triazole compounds in the synthesis of novel chemical entities (Prasad et al., 2021).

properties

IUPAC Name

(1-benzyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNXKULRKDCYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470021
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

CAS RN

28798-81-4
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
I Elazhary, A Boutouil, H Ben El Ayouchia… - Protection of Metals and …, 2019 - Springer
The corrosion inhibitory effect of (1-benzyl-1H-1,2,3-triazol-4-yl) methanol (BTM) for mild steel in 1 M HCl at (298–328 K) was studied using electrochemical impedance spectroscopy (…
Number of citations: 11 link.springer.com
RH Tale, VB Gopula, GK Toradmal - Tetrahedron letters, 2015 - Elsevier
Readily accessible, cost effective, remarkably stable and easily tunable 1,2,3-triazole based ligand, (1-(4-methoxybenzyl)-1-H-1,2,3-triazol-4-yl)methanol (MBHTM) synthesized itself by ‘…
Number of citations: 30 www.sciencedirect.com
A Dongamanti, VL Bommidi, G Arram… - Heterocyclic …, 2014 - degruyter.com
Hybrid compounds are relevant products in the structure-activity relationships analysis. A new series of hybrid compounds containing coumarin, 1,2,3-triazole, and chalcone …
Number of citations: 23 www.degruyter.com
S Özçubukçu, E Ozkal, C Jimeno… - Organic Letters, 2009 - ACS Publications
A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand 3 has been prepared by a triple Cu(I)-catalyzed alkyne−azide 1,3-dipolar cycloaddition (CuAAC). Ligand 3 forms a stable …
Number of citations: 269 pubs.acs.org
E Ozkal, S Oezcubukcu, C Jimeno… - Catalysis Science & …, 2012 - pubs.rsc.org
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (3), a highly efficient ligand for CuAAC reactions, has been immobilized onto Merrifield resins through different strategies. The SN2-…
Number of citations: 78 pubs.rsc.org
E Ozkal, P Llanes, F Bravo, A Ferrali… - Advanced Synthesis & …, 2014 - Wiley Online Library
The preparation of a small library of modular tris(triazolyl)methane ligands for copper‐catalyzed azide–alkyne cycloaddition (CuAAC) reactions is reported. The synthesis of the first …
Number of citations: 53 onlinelibrary.wiley.com
D Wang, L Etienne, M Echeverria… - … –A European Journal, 2014 - Wiley Online Library
Nanoparticle‐supported tris(triazolyl)–CuBr, with a diameter of approximately 25 nm measured by TEM spectroscopy, has been easily prepared, and its catalytic activity was evaluated …
L Zheng, Y Wang, X Meng, Y Chen - Catalysis Communications, 2021 - Elsevier
Pyridinyl-triazole ligand systems (including N 2 -2-pyridinyl 1,2,3-triazoles and N 1 /N 2 -substituted 2-(NH-1,2,3-triazol-4-yl)pyridines) were found to be superior ligands for CuI-…
Number of citations: 16 www.sciencedirect.com
LJP Dacio, OM Troconis de Rincon, LX Alvarez… - …, 2023 - meridian.allenpress.com
The effectiveness of 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) was evaluated as a potential green organic corrosion inhibitor to reduce the effects of corrosion on the reinforcing steel in …
Number of citations: 2 meridian.allenpress.com
N Ghalavand, MM Heravi, MR Nabid… - Journal of Alloys and …, 2019 - Elsevier
The poly(acrylic acid) was functionalized with 1,2,3- triazole ring as chelate ligand and used for the modification of the surface of magnetic nanoparticles coated with silica layer to …
Number of citations: 12 www.sciencedirect.com

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